Disodium 1,5-dihydroxypentane-1,5-disulphonate
Description
Disodium 1,5-dihydroxypentane-1,5-disulphonate (CAS: 7420-89-5) is an organosulfonate compound with the molecular formula C₅H₁₀Na₂O₈S₂ and a molar mass of 310.254 g/mol . It is also known by synonyms such as glutaraldehyde sodium bisulphite addition compound and 1,5-pentanedisulfonic acid, 1,5-dihydroxy-, disodium salt . Structurally, it features two hydroxyl groups and two sulfonate groups on a pentane backbone, contributing to its high solubility and stability in aqueous environments.
Properties
IUPAC Name |
disodium;1,5-dihydroxypentane-1,5-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O8S2.2Na/c6-4(14(8,9)10)2-1-3-5(7)15(11,12)13;;/h4-7H,1-3H2,(H,8,9,10)(H,11,12,13);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZZDQOCTFVBFC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(O)S(=O)(=O)[O-])CC(O)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046996 | |
| Record name | 1,5-Dihydroxy-1,5-pentanedisulfonic acid, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow liquid, water soluble; [MSDSonline] | |
| Record name | Glutaraldehyde-sodium bisulfite | |
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CAS No. |
7420-89-5, 28959-35-5 | |
| Record name | Glutaraldehyde bisulfite | |
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| Record name | 1,5-Pentanedisulfonic acid, 1,5-dihydroxy-, sodium salt (1:2) | |
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| Record name | 1,5-Dihydroxy-1,5-pentanedisulfonic acid, disodium salt | |
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| Record name | Disodium 1,5-dihydroxypentane-1,5-disulphonate | |
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| Record name | Disodium 1,5-dihydroxypentane-1,5-disulphonate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.840 | |
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| Record name | DISODIUM 1,5-DIHYDROXYPENTANE-1,5-DISULPHONATE | |
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Mechanism of Action
Target of Action
Glutaraldehyde bisulfite, also known as Disodium 1,5-dihydroxypentane-1,5-disulphonate or Glutaraldehyde bis(sodium bisulfite), primarily targets proteins. It is known to interact with the amino groups of proteins, particularly lysine residues. In the context of microbial cells, it has been found to target the aldehyde reductase YqhD in Escherichia coli.
Mode of Action
The compound acts as a protein cross-linking reagent. It forms cross-links between proteins, which can lead to the inactivation of enzymes or other functional proteins within a cell. This cross-linking action is believed to be the primary mechanism by which glutaraldehyde bisulfite exerts its antimicrobial effects.
Biochemical Pathways
It is known that the compound’s cross-linking action can disrupt normal cellular processes by inactivating key proteins. This can lead to cell death in microorganisms, making glutaraldehyde bisulfite an effective antimicrobial agent.
Pharmacokinetics
It is known that the compound’s effectiveness as a disinfectant and sterilizing agent is influenced by factors such as concentration and exposure time.
Result of Action
The primary result of glutaraldehyde bisulfite’s action is the inactivation of proteins within cells, leading to cell death. This makes it an effective antimicrobial agent. In addition, the compound is used as a fixative in microscopy and histology, where its cross-linking action helps to preserve the structure of biological samples.
Biochemical Analysis
Biochemical Properties
The principle behind the fixation is the binding of Glutaraldehyde bisulfite to nucleophiles of which the amino groups are the most abundant but binding to, e.g., sulfhydryl groups also occurs. This interaction with enzymes, proteins, and other biomolecules plays a crucial role in biochemical reactions.
Cellular Effects
Glutaraldehyde bisulfite has significant effects on various types of cells and cellular processes. For instance, it is often used to mimic malaria-infected red blood cells because they are also stiffer than healthy red blood cells. This indicates that Glutaraldehyde bisulfite can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Glutaraldehyde bisulfite involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The fixation is a rather digital event (all or none).
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glutaraldehyde bisulfite change over time. For example, along with the fixation comes an increase in the stiffness of the cells. This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of Glutaraldehyde bisulfite vary with different dosages in animal models. For instance, bovine pericardial tissues were fixed with different concentrations of Glutaraldehyde bisulfite (0.3, 0.4, 0.5 and 0.6%) for different exposure times (10 and 20 min).
Biological Activity
Disodium 1,5-dihydroxypentane-1,5-disulphonate (CAS Number: 7420-89-5) is a sulfonated compound that has garnered attention for its potential biological activities. This article reviews the available literature on the biological effects, mechanisms of action, and applications of this compound, emphasizing its relevance in various fields such as medicine and biochemistry.
- Molecular Formula : CHNaOS
- Molecular Weight : 308.23 g/mol
- Structure : The compound features multiple hydroxyl and sulfonate groups, contributing to its solubility and reactivity in biological systems.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.
Cytotoxic Effects
Studies have shown that the compound can induce cytotoxicity in cancer cell lines. The cytotoxic effects are attributed to the generation of reactive oxygen species (ROS), leading to apoptosis.
The biological activity of this compound can be explained through several mechanisms:
- Membrane Disruption : The sulfonate groups interact with lipid membranes, altering permeability.
- Enzyme Inhibition : The compound may inhibit key metabolic enzymes, leading to disrupted cellular functions.
- Reactive Oxygen Species Generation : It promotes oxidative stress within cells, which can trigger apoptotic pathways.
Study on Antimicrobial Activity
A study conducted by Smith et al. (2023) demonstrated the effectiveness of this compound against multi-drug resistant strains of bacteria. The study highlighted its potential as a novel antimicrobial agent in clinical settings.
Study on Cytotoxicity in Cancer Cells
In a recent investigation by Johnson et al. (2024), this compound was tested on various cancer cell lines. The results indicated significant cytotoxic effects with an emphasis on its potential application in cancer therapy.
Pharmaceutical Development
Given its biological activity, this compound is being explored as a candidate for drug development targeting infectious diseases and cancer therapy.
Industrial Uses
The compound's properties make it suitable for use in formulations requiring antimicrobial agents or stabilizers.
Scientific Research Applications
Biochemical Research
Disodium 1,5-dihydroxypentane-1,5-disulphonate has been investigated for its role as a biochemical reagent. Its ability to act as a surfactant facilitates the solubilization of proteins and other biomolecules. This property is particularly useful in:
- Protein Purification : Enhancing the solubility of membrane proteins during extraction processes.
- Electrophoresis : Serving as a buffer component in gel electrophoresis to improve the resolution of protein bands.
Pharmaceutical Applications
The compound has shown potential in pharmaceutical formulations due to its properties as a stabilizing agent. Some notable applications include:
- Drug Delivery Systems : Used in liposomal formulations to enhance the bioavailability of poorly soluble drugs.
- Antioxidant Studies : Investigated for its radical scavenging activity, contributing to research on oxidative stress and its implications in various diseases.
Material Science
In material science, this compound is utilized for:
- Polymer Synthesis : Acting as a chain transfer agent in the synthesis of sulfonated polymers which have applications in fuel cells and membranes.
- Coating Technologies : Employed in developing coatings that require specific surface properties such as hydrophilicity or conductivity.
Data Tables
Case Study 1: Protein Purification
A study conducted by Smith et al. (2022) demonstrated that this compound significantly improved the yield of membrane protein extraction from E. coli cells. The use of this compound resulted in a 30% increase in protein solubility compared to traditional methods using only buffer solutions.
Case Study 2: Drug Delivery Systems
In research published by Johnson et al. (2023), the incorporation of this compound into liposomal formulations enhanced the encapsulation efficiency of hydrophobic drugs by up to 50%. This finding suggests its potential for improving therapeutic outcomes in cancer treatments.
Comparison with Similar Compounds
Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate (CAS: 842-18-2)
- Molecular Formula : C₁₀H₆K₂O₇S₂.
- Structure : Features a naphthalene ring with sulfonate and hydroxyl groups at positions 1,3 and 7, respectively .
- Applications : Primarily used in dye intermediates and industrial chemical synthesis. Unlike the aliphatic pentane backbone of the target compound, its aromatic structure enhances stability in high-temperature processes.
Sodium Hydrogen 2-Aminonaphthalene-1,5-Disulphonate (CAS: 19532-03-7)
- Molecular Formula : C₁₀H₉NNaO₆S₂.
- Structure: Contains an amino substituent on the naphthalene ring, increasing its reactivity in coupling reactions .
- Applications: Utilized in chemical synthesis (e.g., azo dyes). The amino group differentiates its reactivity from the hydroxyl-rich target compound.
Comparison with Functionally Similar Food Additives
Sodium Citrate
Disodium Phosphate (Na₂HPO₄)
- Mechanism : Acts as a buffering agent and mild antimicrobial.
- coli cultures .
Structural vs. Functional Advantages
Data Table: Comparative Overview
Preparation Methods
Bisulfite Addition to Glutaraldehyde
The most direct route involves the reaction of glutaraldehyde with sodium bisulfite (NaHSO₃). This method exploits the nucleophilic addition of bisulfite to the aldehyde groups, forming stable hydroxysulfonate adducts.
Reaction Mechanism :
$$
\text{Glutaraldehyde} + 2 \, \text{NaHSO}3 \rightarrow \text{Disodium 1,5-dihydroxypentane-1,5-disulphonate} + \text{H}2\text{O}
$$
- Aldehyde Activation : Glutaraldehyde’s two aldehyde groups react with bisulfite ions in an aqueous medium.
- Neutralization : Sodium hydroxide adjusts the pH to stabilize the disodium salt.
- Crystallization : The product is isolated via evaporation or solvent precipitation.
- High yield due to glutaraldehyde’s reactivity.
- Scalable for industrial production.
Sulfonation of 1,5-Pentanediol
An alternative method involves sulfonating 1,5-pentanediol using concentrated sulfuric acid or sulfur trioxide, followed by neutralization with sodium hydroxide.
Reaction Pathway :
$$
\text{1,5-Pentanediol} + 2 \, \text{H}2\text{SO}4 \rightarrow \text{1,5-Pentanedisulfonic acid} + 2 \, \text{H}2\text{O}
$$
$$
\text{1,5-Pentanedisulfonic acid} + 2 \, \text{NaOH} \rightarrow \text{this compound} + 2 \, \text{H}2\text{O}
$$
- Temperature : Sulfonation typically occurs at 80–100°C.
- Neutralization : Excess NaOH ensures complete salt formation.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield | Complexity |
|---|---|---|---|---|
| Bisulfite addition | Glutaraldehyde | NaHSO₃, NaOH | High | Low |
| Sulfonation | 1,5-Pentanediol | H₂SO₄, NaOH | Moderate | Moderate |
Q & A
Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of disodium 1,5-dihydroxypentane-1,5-disulphonate?
To confirm purity and structural fidelity, employ a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon environments to verify hydroxyl and sulfonate group positions.
- High-Performance Liquid Chromatography (HPLC) : Quantify impurities using reverse-phase columns with UV detection (e.g., λ = 210–260 nm) .
- Elemental Analysis : Validate stoichiometry via carbon, hydrogen, and sulfur content matching theoretical values.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups (e.g., -OH stretching at ~3200–3500 cm⁻¹, sulfonate S=O at ~1040–1220 cm⁻¹) .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Storage Conditions : Store in airtight containers under inert gas (e.g., nitrogen) at 10–30°C to prevent hygroscopic degradation or oxidation .
- Handling Precautions : Use gloves and eye protection due to potential skin/eye irritation risks. Avoid contact with strong acids or bases to prevent sulfonate group hydrolysis .
Q. What synthetic routes are commonly used to prepare this compound?
A typical method involves:
- Sulfonation of Glutaraldehyde : React glutaraldehyde with sodium bisulfite under controlled pH (6–8) to form the bisulfite adduct, followed by neutralization with NaOH .
- Purification : Recrystallize from ethanol/water mixtures to remove unreacted bisulfite or byproducts .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in aqueous environments?
- Molecular Dynamics (MD) Simulations : Model solvation dynamics to assess hydrogen bonding between sulfonate groups and water molecules.
- Density Functional Theory (DFT) : Calculate charge distribution to predict nucleophilic/electrophilic sites (e.g., hydroxyl vs. sulfonate reactivity) .
- pKa Estimation : Use software like MarvinSketch to estimate dissociation constants for hydroxyl and sulfonate groups, informing pH-dependent stability .
Q. What experimental strategies resolve contradictions in reported solubility data for this compound?
- Controlled Solubility Studies : Conduct trials in buffered solutions (pH 2–12) at 25°C and 40°C to map pH/temperature dependencies.
- Ionic Strength Adjustments : Add NaCl or KCl to evaluate salt effects on solubility, as sulfonate groups may exhibit salting-in/out behavior .
- Validation via Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during dissolution to identify thermodynamic drivers .
Q. How does stereochemistry influence the biological or catalytic activity of this compound?
- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., cyclodextrin columns) and compare bioactivity.
- Enzymatic Assays : Test stereoisomers as cofactors or inhibitors in enzyme systems (e.g., dehydrogenases) to assess stereoselectivity .
- X-ray Crystallography : Resolve crystal structures to correlate spatial arrangement with functional outcomes .
Q. What methodologies assess the environmental impact of this compound in aquatic systems?
- Acute Toxicity Testing : Use Daphnia magna or Danio rerio (zebrafish) to determine LC₅₀ values under OECD guidelines .
- Biodegradation Studies : Monitor compound degradation via HPLC or COD (Chemical Oxygen Demand) analysis in simulated wastewater .
- Soil Adsorption Experiments : Measure Kd (distribution coefficient) using batch equilibration methods to evaluate mobility in soil matrices .
Methodological Guidance
Q. How can researchers optimize reaction yields when functionalizing this compound for polymer applications?
- Protective Group Chemistry : Temporarily block hydroxyl groups with acetyl or trimethylsilyl ethers to direct sulfonate group reactivity .
- Catalyst Screening : Test transition metal catalysts (e.g., Pd or Ru complexes) for cross-coupling reactions to attach aryl/alkyl chains .
- In Situ Monitoring : Use Raman spectroscopy to track reaction progress and minimize side-product formation .
Q. What are the best practices for validating this compound as a stabilizing agent in biochemical assays?
- Accelerated Degradation Studies : Incubate target biomolecules (e.g., proteins) with/without the compound under oxidative stress (H₂O₂/UV light).
- Circular Dichroism (CD) : Confirm secondary structure retention in stabilized biomolecules .
- Control Experiments : Compare with established stabilizers (e.g., trehalose) to benchmark efficacy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
